6-(Difluoromethyl)pyridin-3-ol

Lipophilicity ADME Medicinal Chemistry

Non-fluorinated pyridin-3-ol scaffolds often degrade during high-temperature Pd couplings and lack metabolic stability. 6-(Difluoromethyl)pyridin-3-ol (CAS 1256791-37-3) addresses these limitations: • Thermally stable up to 200°C, enabling robust Suzuki/Buchwald-Hartwig reactions • -CF2H group enhances metabolic stability (4× t½ increase) while maintaining H-bond donor capacity • LogP ~1.8-2.3 optimizes membrane permeability Rigorously QC-tested by BenchChem, with expedited global logistics.

Molecular Formula C6H5F2NO
Molecular Weight 145.109
CAS No. 1256791-37-3
Cat. No. B572816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)pyridin-3-ol
CAS1256791-37-3
Synonyms6-(difluoroMethyl)pyridin-3-ol
Molecular FormulaC6H5F2NO
Molecular Weight145.109
Structural Identifiers
SMILESC1=CC(=NC=C1O)C(F)F
InChIInChI=1S/C6H5F2NO/c7-6(8)5-2-1-4(10)3-9-5/h1-3,6,10H
InChIKeyRREKSJPPDMXUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)pyridin-3-ol Overview


6-(Difluoromethyl)pyridin-3-ol (CAS 1256791-37-3) is a fluorinated pyridine derivative characterized by a -CF₂H group at the 6-position and a hydroxyl group at the 3-position [1]. The compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, particularly as a building block for kinase inhibitors and enzyme modulators [2][3]. Its molecular weight is 145.11 g/mol [1], and it exhibits a melting point range of 92-94°C with thermal stability up to 200°C, facilitating its use in high-temperature synthetic transformations [2].

Why 6-(Difluoromethyl)pyridin-3-ol Cannot Be Replaced


Generic substitution with unsubstituted pyridin-3-ol or 6-methylpyridin-3-ol is inadequate for applications requiring balanced lipophilicity, metabolic stability, and hydrogen-bonding capacity. The difluoromethyl (-CF₂H) group is a well-established bioisostere that simultaneously enhances membrane permeability, resists oxidative metabolism via the strong C-F bond, and acts as a hydrogen bond donor—properties absent in non-fluorinated analogs [1]. While the trifluoromethyl (-CF₃) analog offers similar lipophilicity enhancement, it lacks hydrogen-bond donor capacity, fundamentally altering target binding interactions [2]. The following quantitative evidence demonstrates these key differentiators.

6-(Difluoromethyl)pyridin-3-ol Quantitative Evidence


Lipophilicity Enhancement vs. Non-Fluorinated Analogs

The difluoromethyl group significantly increases lipophilicity compared to non-fluorinated pyridine analogs, improving membrane permeability and oral bioavailability . Calculated LogP values for difluoromethylated pyridines typically range from 1.8 to 2.3, whereas non-fluorinated pyridines exhibit LogP values of 0.9–1.4 .

Lipophilicity ADME Medicinal Chemistry

Metabolic Stability: -CF₂H vs. -CH₃

The difluoromethyl group substantially enhances metabolic stability compared to a methyl group. In a class-level comparison, compounds containing a -CF₂H group exhibited a metabolic half-life (t½) of 120 minutes, versus 30 minutes for their methyl-substituted counterparts .

Metabolic Stability Pharmacokinetics Drug Metabolism

Hydrogen-Bond Donor Capacity: -CF₂H vs. -CF₃

The difluoromethyl (-CF₂H) group acts as a hydrogen bond donor (HBD), whereas the trifluoromethyl (-CF₃) group does not [1]. The pKa of -CF₂H (~8.2) is significantly lower than that of a hydroxyl group (~9.5), altering the ionization state and enhancing target binding in specific contexts .

Bioisosterism Molecular Recognition Drug Design

Thermal Stability vs. Common Pyridine Derivatives

6-(Difluoromethyl)pyridin-3-ol exhibits thermal stability up to 200°C, enabling its use in high-temperature reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This is a practical advantage over less stable pyridine derivatives that decompose under similar conditions.

Thermal Stability Process Chemistry Synthetic Utility

6-(Difluoromethyl)pyridin-3-ol Application Scenarios


Kinase Inhibitor Development (BTK, HER2)

The scaffold is incorporated in >23 patent applications since 2020 for BTK inhibitors and HER2 modulators [1], leveraging its balanced lipophilicity (LogP ~1.8–2.3) and metabolic stability (4× t½ increase) to achieve desirable oral pharmacokinetic profiles.

Agrochemical Active Ingredient Design

The -CF₂H group moderately regulates metabolic stability and bioavailability compared to -CF₃ [2], making 6-(difluoromethyl)pyridin-3-ol an ideal building block for next-generation crop protection agents where precise modulation of half-life and soil mobility is required.

High-Temperature Cross-Coupling Reactions

With thermal stability up to 200°C [1], this compound is particularly well-suited for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed couplings requiring elevated temperatures, minimizing decomposition and improving isolated yields.

Technical Documentation Hub

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